3-(Chloromethyl)-3-phenyl-1,2-dioxetane
Description
1,2-Dioxetanes are heterocyclic organic compounds containing a strained four-membered ring with two adjacent oxygen atoms. This structure is inherently unstable due to ring strain and the weak oxygen-oxygen peroxide bond. The thermal or catalytic decomposition of these molecules is a highly exothermic process that releases significant energy, often leading to the formation of carbonyl products in an electronically excited state. The subsequent relaxation of these excited states to the ground state results in the emission of light, a process known as chemiluminescence.
The scientific interest in 1,2-dioxetanes is largely driven by their function as high-energy intermediates (HEIs) in reactions that produce light. dtic.milresearchgate.net In bioluminescence, the light emission observed in organisms like fireflies is understood to proceed through the enzymatic formation of a dioxetanone (a related four-membered ring with a ketone group), which then decomposes to generate light. biosynth.com 1,2-dioxetanes are considered the simplest chemical systems capable of chemiluminescence, serving as fundamental models for understanding these biological processes. researchgate.netresearchgate.net
The thermal decomposition of a 1,2-dioxetane (B1211799) cleaves the O-O and C-C bonds, producing two carbonyl fragments. The energy released in this process is sufficient to promote one of these fragments to an electronically excited singlet (S1) or triplet (T1) state. Light is emitted when the excited molecule, typically the singlet state, returns to its ground state (S0). nih.gov
The mechanism of this light-generating decomposition has been the subject of extensive research. digitellinc.com One of the most widely accepted models is the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. This pathway is particularly relevant for dioxetanes substituted with electron-rich groups. The process involves an intramolecular electron transfer from the substituent to the peroxide bond, leading to the cleavage of the O-O bond and the formation of a radical ion pair. Subsequent fragmentation and back electron transfer generate the excited state carbonyl product with high efficiency. researchgate.net
The unique ability of 1,2-dioxetanes to generate light without the need for an external excitation source makes them invaluable tools in various analytical and biomedical applications. nih.gov They form the basis for highly sensitive assays used in clinical diagnostics, environmental monitoring, and molecular imaging. nih.gov
The stability and chemiluminescent properties of the 1,2-dioxetane ring are highly dependent on the nature of its substituents. This sensitivity has been exploited by researchers to probe reaction mechanisms and to design novel molecules with tailored properties for specific applications. researchgate.netdigitellinc.com By systematically varying the substituents on the dioxetane ring, chemists can fine-tune the molecule's stability, the rate of its decomposition, and the color and intensity of the emitted light. nih.gov
For the specific compound 3-(Chloromethyl)-3-phenyl-1,2-dioxetane , the substituents are a phenyl group and a chloromethyl group.
Aryl Substituents: The presence of an aryl group, such as the phenyl group in this case, can significantly influence the decomposition pathway. Aryl groups, particularly those with electron-donating substituents, are known to facilitate decomposition via the efficient CIEEL mechanism, leading to enhanced singlet excited state formation and brighter chemiluminescence. researchgate.net
Alkyl and Haloalkyl Substituents: Simple alkyl groups generally influence the stability and the ratio of excited states produced. The introduction of a halogen, as in the chloromethyl group, can introduce inductive effects, potentially altering the electronic properties and stability of the dioxetane ring. Studies on various substituted dioxetanes have shown that both electronic and steric effects play a crucial role in determining the activation energy for decomposition and the efficiency of light production. dtic.mil
The strategic placement of different functional groups allows for the creation of "triggerable" dioxetanes. These are stable molecules that can be chemically modified to release a highly chemiluminescent species in response to a specific analyte or enzyme. researchgate.net This concept is central to the design of advanced diagnostic probes. For example, a protecting group can be attached to a phenoxy-substituted dioxetane, which, when cleaved by a specific enzyme, generates a phenolate (B1203915) ion that triggers rapid decomposition and intense light emission. nih.govrsc.org
The systematic study of substituted dioxetanes, including structures like this compound, contributes to a deeper understanding of the fundamental principles governing chemiluminescence and enables the rational design of new and improved light-emitting systems for a wide range of scientific and technological applications.
Data Tables
Table 1: Key Mechanisms in 1,2-Dioxetane Decomposition
| Mechanism | Description | Key Features | Typical Substituents |
| Stepwise Biradical Mechanism | Initiated by the homolytic cleavage of the weak O-O bond to form a 1,4-dioxy biradical, which then cleaves the C-C bond to yield two carbonyl fragments. researchgate.netrsc.org | Predominantly forms triplet excited states, resulting in lower light emission efficiency. nih.govacs.org | Simple alkyl or aryl groups without strong electron-donating properties. acs.org |
| Concerted Mechanism | Simultaneous cleavage of the O-O and C-C bonds. This pathway is debated but considered for some structures. | The transition state involves the simultaneous breaking of two bonds. | Less common; often considered in theoretical studies of the parent 1,2-dioxetane. researchgate.net |
| Chemically Initiated Electron Exchange Luminescence (CIEEL) | Intramolecular electron transfer from an easily oxidized substituent to the peroxide bond, initiating cleavage. researchgate.net | Highly efficient generation of singlet excited states, leading to bright chemiluminescence. researchgate.net | Electron-rich aryl groups (e.g., phenoxy, aminoaryl). researchgate.net |
Table 2: General Effects of Substituents on 1,2-Dioxetane Properties
| Substituent Type | Effect on Stability | Effect on Chemiluminescence | Example Group(s) |
| Bulky/Sterically Hindered | Increases thermal stability by restricting bond rotations necessary for decomposition. | Can increase the lifetime of the dioxetane, allowing for controlled light emission. | Adamantyl |
| Electron-Donating (Aryl) | Decreases stability, especially when a triggering event forms a potent donor (e.g., phenolate). | Significantly increases the quantum yield of singlet excited states via the CIEEL mechanism, leading to bright emission. researchgate.net | Hydroxyphenyl, Aminophenyl |
| Electron-Withdrawing | Can increase stability by inductive effects but may decrease CIEEL efficiency if placed on an activating aryl ring. | Modulates the emission wavelength and quantum yield. Ortho-EWG on a phenoxy group can surprisingly boost emission in aqueous media. nih.gov | Chloro, Cyano, Acrylate (B77674) nih.govrsc.org |
| Simple Alkyl | Moderate stability; decomposition often follows the biradical pathway. | Generally leads to higher yields of triplet excited states and weaker light emission. acs.org | Methyl, Ethyl |
Structure
2D Structure
3D Structure
Properties
CAS No. |
136749-73-0 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-(chloromethyl)-3-phenyldioxetane |
InChI |
InChI=1S/C9H9ClO2/c10-6-9(7-11-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
IKHANRAIRKLWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OO1)(CCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of 3 Chloromethyl 3 Phenyl 1,2 Dioxetane Decomposition
Unimolecular Decomposition Pathways of Substituted 1,2-Dioxetanes
The thermal fragmentation of 1,2-dioxetanes into two carbonyl compounds is the critical step for light emission. Theoretical and experimental studies have largely converged on a mechanism that proceeds not in a single, concerted step but through a more complex pathway involving a biradical intermediate.
Stepwise Biradical Mechanism: O-O Bond Cleavage and Subsequent C-C Bond Rupture
The most widely supported mechanism for the thermal decomposition of 1,2-dioxetanes is a stepwise biradical (or diradical) process. researchgate.net This pathway is initiated by the homolytic cleavage of the weak peroxide (O-O) bond, which is typically the rate-limiting step. researchgate.net This initial bond breaking requires surmounting an activation energy barrier and results in the formation of a 1,4-biradical intermediate. researchgate.net
Following the O-O bond scission, the significantly more stable carbon-carbon (C-C) bond ruptures, leading to the formation of two carbonyl fragments. researchgate.net One of these fragments is often generated in an electronically excited state (either singlet or triplet), which is the origin of the observed chemiluminescence. researchgate.net Computational studies using high-level multireference methods have described this as a "concerted biradical-like" or "merged" mechanism, indicating that while the O-O cleavage distinctly precedes C-C cleavage, the process is fluid and asynchronous. researchgate.netresearchgate.netacs.org This model contrasts with a fully concerted pericyclic reaction, and is better supported by experimental data and theoretical calculations for most substituted 1,2-dioxetanes. researchgate.netacs.org
| Stage | Description | Key Molecular Event |
|---|---|---|
| 1. Activation | The 1,2-dioxetane (B1211799) molecule absorbs thermal energy. | Molecule reaches sufficient energy to overcome the activation barrier. |
| 2. O-O Bond Cleavage | The weak peroxide bond breaks homolytically. This is the rate-determining step. | Formation of a 1,4-biradical intermediate. |
| 3. C-C Bond Rupture | The carbon-carbon single bond of the biradical intermediate breaks. | Fragmentation into two carbonyl compounds. |
| 4. Chemiexcitation | One of the carbonyl products is formed in an electronically excited state. | Population of a triplet or singlet excited state. |
| 5. Luminescence | The excited carbonyl molecule relaxes to its ground state by emitting a photon. | Emission of light (chemiluminescence). |
Role of Entropic Trapping in Decomposition Dynamics
A crucial feature of the 1,2-dioxetane decomposition mechanism is the concept of "entropic trapping". acs.orgnih.gov After the initial O-O bond cleavage, the resulting biradical intermediate does not immediately proceed to the C-C bond rupture. Instead, it enters a shallow region on the potential energy surface where multiple singlet and triplet electronic states are nearly degenerate. researchgate.netacs.org
In this state, the molecule is said to be "entropically trapped". researchgate.netarxiv.org The lifetime of this biradical intermediate is prolonged because specific geometric arrangements and sufficient vibrational energy are required for the molecule to find the path toward C-C bond dissociation. researchgate.netarxiv.org This delay, or trapping, is not due to a high-energy barrier but rather to the low probability (an entropic bottleneck) of achieving the correct conformation for cleavage among the many available degrees of freedom. acs.org This frustrated dissociation postpones the final decomposition, and the extended lifetime of the biradical is critical for enabling transitions between different electronic surfaces (intersystem crossing), which ultimately influences the yield of excited singlet and triplet carbonyl products. acs.orgresearchgate.net
Influence of Phenyl and Chloromethyl Substituents on Decomposition Kinetics
The nature of the substituents on the dioxetane ring profoundly affects the molecule's stability and the kinetics of its decomposition. For 3-(chloromethyl)-3-phenyl-1,2-dioxetane, both the phenyl and chloromethyl groups exert significant steric and electronic effects.
Steric and Electronic Effects of the Phenyl Group on Reaction Barrier and Rate
The phenyl group is a bulky substituent that introduces considerable steric strain into the four-membered ring. This steric hindrance can influence the stability of the dioxetane and the geometry of the transition state for O-O bond cleavage. While specific kinetic data for triphenyl-1,2-dioxetane exists, the principles can be applied here. scilit.com
Steric Effects: The bulk of the phenyl group can increase ground-state strain, potentially lowering the activation energy for decomposition. However, steric crowding in the transition state could counteract this effect. The orientation of the phenyl ring relative to the dioxetane ring is crucial for determining orbital overlap and steric interactions, which can modulate the decomposition rate. nih.gov
Impact of the Chloromethyl Group on Dioxetane Stability and Decomposition Profile
The chloromethyl group (-CH₂Cl) primarily exerts an influence through its electronic properties.
Electronic Effects: The chlorine atom is strongly electronegative, making the chloromethyl group electron-withdrawing via the inductive effect. The introduction of electron-withdrawing groups can have a pronounced impact on the stability and decomposition kinetics of dioxetanes. nih.govnih.gov This inductive withdrawal of electron density from the carbon atom of the dioxetane ring can affect the strength of the adjacent C-C and O-O bonds. Theoretical and experimental work on related systems suggests that such electron-withdrawing substituents can significantly alter the energy of the transition state and the stability of the resulting biradical, thereby modifying the decomposition rate and the efficiency of chemiexcitation. nih.gov The precise effect—whether stabilizing or destabilizing—can depend on the position of the substituent and the specific electronic demands of the transition state.
| Substituent | Primary Effect | Influence on Decomposition Pathway |
|---|---|---|
| Phenyl (-C₆H₅) | Steric Bulk & Electronic (Resonance) | Can stabilize the biradical intermediate through resonance, potentially lowering the activation barrier. Steric effects can influence ground-state strain and transition-state geometry. |
| Chloromethyl (-CH₂Cl) | Electronic (Inductive) | Acts as an electron-withdrawing group, which can modify the electron density within the ring, affecting bond strengths and the energy of the decomposition transition state. |
Chemiluminescence Mechanisms and Excited State Dynamics of 3 Chloromethyl 3 Phenyl 1,2 Dioxetane Derivatives
Excited State Formation and Energy Partitioning in Dioxetane Chemiluminescence
The thermal decomposition of 1,2-dioxetanes proceeds through the cleavage of the weak oxygen-oxygen bond, followed by the breaking of the carbon-carbon bond, to produce two carbonyl fragments. A portion of the energy released in this exothermic reaction is channeled into the electronic energy of one of the carbonyl products, leading to the formation of an electronically excited state that can then emit a photon.
A key aspect of dioxetane chemiluminescence is the partitioning of the excited products between singlet and triplet states. Generally, the thermal decomposition of simple 1,2-dioxetanes predominantly yields triplet excited carbonyls over singlet excited ones. nih.govresearchgate.net This preference for triplet state formation is a consequence of the molecule passing through a biradical intermediate after the initial O-O bond cleavage. researchgate.netacs.org In this biradical species, the singlet and triplet states are close in energy, facilitating intersystem crossing to the triplet manifold. researchgate.net
Table 1: General Trends in Excited State Yields for Substituted 1,2-Dioxetanes
| Substituent Type | Effect on Total Chemiluminescence Yield | Typical Triplet/Singlet Ratio | Reference |
|---|---|---|---|
| Alkyl groups (e.g., methyl) | Increase | High (>100) | acs.orgarxiv.org |
| Aryl groups (e.g., phenyl) | Variable, can participate in CIEEL | Can be altered by CIEEL mechanism | biosynth.comacs.org |
| Electron-withdrawing groups | Can influence decomposition rate and yields | Dependent on the specific group and position | biosynth.com |
The formation of electronically excited products from a ground-state reactant is a nonadiabatic process, meaning it involves a transition between different potential energy surfaces. nih.gov In the case of dioxetane decomposition, the molecule, after surmounting the initial activation barrier for O-O bond cleavage, evolves on a potential energy surface that approaches or intersects with the potential energy surfaces of the excited states of the products. nih.govresearchgate.net
Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism in Substituted Dioxetanes
For certain substituted dioxetanes, particularly those bearing an electron-donating group, an alternative and often more efficient chemiluminescence pathway known as the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism can operate. acs.orgnih.govnih.gov This mechanism involves an intramolecular electron transfer that precedes or is concerted with the cleavage of the O-O bond.
The CIEEL mechanism is triggered by the presence of a substituent that can be readily oxidized. acs.orgnih.gov In the case of 3-(chloromethyl)-3-phenyl-1,2-dioxetane, while the phenyl group itself is not a strong electron donor, its electronic properties can be modulated by further substitution on the aromatic ring. If an electron-donating group were present on the phenyl ring, it could initiate an intramolecular electron transfer to the peroxide bond. nih.gov This electron transfer weakens the O-O bond, facilitating its cleavage and leading to the formation of a radical ion pair. Subsequent fragmentation and back electron transfer then generate one of the carbonyl products in an excited state. nih.govnih.gov
The efficiency of the CIEEL process is highly dependent on the oxidation potential of the electron-donating substituent and the electron affinity of the peroxide bond. The solvent environment also plays a crucial role, as it can influence the stability of the charged intermediates involved in the electron transfer steps. nih.gov
The phenyl group in this compound plays a multifaceted role in the chemiluminescence process. Even without a strong electron-donating substituent, the phenyl ring can influence the electronic properties of the dioxetane and participate in the stabilization of intermediates.
In a potential CIEEL pathway, the phenyl group can act as a platform for attaching electron-donating groups that would trigger the electron transfer process. nih.gov Furthermore, the aromatic ring itself can serve as the chromophore, meaning that the excited state is localized on the phenyl-containing fragment. biosynth.com The electronic nature of the phenyl group, whether it is electron-rich or electron-poor, can modulate the energy levels of the frontier molecular orbitals, thereby influencing the thermodynamics and kinetics of the electron transfer steps and ultimately the chemiexcitation efficiency. nih.gov
Modulation of Chemiluminescence by Chloromethyl Substituent: Potential for Further Derivatization and Tuning of Emission
The chloromethyl substituent on the 3-position of the dioxetane ring also impacts the chemiluminescence properties. While it is generally considered an electron-withdrawing group, its primary influence may be steric and in providing a site for further chemical modification.
The presence of the chloromethyl group can affect the thermal stability of the dioxetane and the rate of its decomposition. More significantly, the chlorine atom is a good leaving group, which opens up possibilities for the derivatization of the molecule. By replacing the chlorine with other functional groups, it is possible to introduce a wide range of substituents that can tune the chemiluminescence properties. For example, attaching a fluorophore to this position could lead to intramolecular energy transfer, resulting in a shift of the emission wavelength. researchgate.net Similarly, introducing groups that can participate more effectively in the CIEEL mechanism could enhance the chemiluminescence quantum yield. This potential for derivatization makes this compound a versatile platform for the design of new chemiluminescent probes and labels with tailored emission characteristics.
Inductive and Mesomeric Effects of Halogenated Moieties on Electronic States
The electronic behavior of this compound is significantly governed by the halogenated chloromethyl moiety attached to the dioxetane ring. The chlorine atom within this group exerts distinct electronic influences on the molecule, primarily through inductive and mesomeric effects, which in turn affect the stability of the peroxide bond and the energy levels of the electronic states involved in chemiluminescence.
The inductive effect (-I) is the dominant influence of the chlorine atom. Due to its high electronegativity, chlorine withdraws electron density through the sigma (σ) bonds from the adjacent carbon atom. chemistrysteps.comyoutube.com This electron-withdrawing effect propagates through the molecule's framework, lowering the electron density around the strained four-membered dioxetane ring. This inductive pull can influence the activation energy required for the initial, rate-limiting cleavage of the weak oxygen-oxygen bond. nih.govresearchgate.net Computational studies on related systems have shown that inductive electron-withdrawing groups can accelerate the chemiexcitation rates of 1,2-dioxetanes. researchgate.netnih.gov The phenyl group itself also exerts a -I effect due to the higher electronegativity of its sp² hybridized carbons compared to sp³ carbons. chemistrysteps.com
The mesomeric effect (+M) , or resonance effect, involves the delocalization of a lone pair of electrons from the chlorine atom into adjacent π-systems. youtube.comwikipedia.org However, in the case of the chloromethyl group, the chlorine atom is separated from the phenyl ring's π-system by a saturated sp³ carbon. Therefore, it cannot exert a direct mesomeric effect on the phenyl ring. The primary electronic influence of the chloromethyl group is its strong -I effect. For a chlorine atom substituted directly on the phenyl ring, it would exhibit a weak +M effect (donating a lone pair into the ring) alongside its strong -I effect. stackexchange.com For halogens, the inductive effect typically outweighs the mesomeric effect. stackexchange.com
These electronic effects collectively modulate the energies of the frontier molecular orbitals (HOMO and LUMO) of the molecule. The net electron-withdrawing character of the chloromethyl group is expected to stabilize the ground state and influence the energy of the transition state during thermal decomposition. The decomposition of 1,2-dioxetanes proceeds through a biradical intermediate after the O-O bond breaks, and the stability of this intermediate is crucial for determining the subsequent reaction pathway, which culminates in the cleavage of the C-C bond to form excited state products. researchgate.netarxiv.org
Impact on Chemiluminescence Quantum Yields and Emission Characteristics
The inductive and mesomeric effects of substituents are critical in determining the efficiency and characteristics of the light emission from 1,2-dioxetanes. The chemiluminescence quantum yield (ΦCL), which measures the efficiency of light production, is directly influenced by how these electronic effects modify the rate of dioxetane decomposition and the formation efficiency of the light-emitting excited state.
The decomposition of phenoxy-1,2-dioxetanes is understood to proceed via a Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. mdpi.comnih.gov In this process, the molecule breaks down to form a ketone (in this case, a derivative of acetophenone) and another carbonyl compound. A fraction of these resulting ketone molecules are formed in an electronically excited singlet (S₁) or triplet (T₁) state, with the singlet state being primarily responsible for light emission (chemiluminescence).
Electron-withdrawing groups (EWGs) like the chloromethyl moiety can have a profound impact. Research on analogous systems has demonstrated that the presence of EWGs can significantly accelerate the rate of chemiexcitation. nih.govchemrxiv.org A faster rate of decomposition, leading to a "flash-type" emission rather than a "glow-type" emission, can result in higher signal intensity over a short period, which is beneficial for detection sensitivity. nih.govchemrxiv.org
Furthermore, EWGs can enhance the chemiluminescence quantum yield, particularly in aqueous environments. rsc.orgrsc.org This is often because the substituent alters the properties of the resulting excited state emitter (the excited ketone), making it a more efficient light emitter in polar, protic solvents by minimizing energy loss to water molecules. rsc.org The substituent's position on the phenyl ring (ortho, meta, para) would also be a critical factor, as it determines the extent of interaction with the π-system and the reaction center.
The electronic nature of the substituent also affects the emission wavelength (λmax). EWGs tend to lower the energy levels of both the ground and excited states of the resulting ketone. This can lead to a shift in the emission maximum, often resulting in a blue shift (shift to shorter wavelengths).
The following interactive table summarizes the expected impact of an electron-withdrawing substituent, such as a chloro or chloromethyl group, on the key chemiluminescence parameters of a phenyl-1,2-dioxetane system based on established principles.
| Parameter | Effect of Electron-Withdrawing Group (EWG) | Rationale |
| Chemiexcitation Rate (k) | Increase | EWGs can accelerate the cleavage of the O-O bond in the rate-determining step of the CIEEL mechanism. researchgate.netnih.gov |
| Chemiluminescence Quantum Yield (ΦCL) | Potential Increase | EWGs can improve the emission efficiency of the excited state product, especially in aqueous media. rsc.orgrsc.org |
| Emission Maximum (λmax) | Blue Shift (to shorter wavelength) | EWGs stabilize the electronic energy levels of the emitter, often increasing the energy gap between the excited and ground states. |
| Emission Type | Tends toward "Flash" | An accelerated chemiexcitation rate leads to a more rapid release of photons. chemrxiv.org |
Computational and Theoretical Studies on 3 Chloromethyl 3 Phenyl 1,2 Dioxetane Analogs
Quantum Chemical Methodologies Applied to Dioxetane Systems
A variety of quantum chemical methodologies have been employed to study 1,2-dioxetane (B1211799) systems, providing a detailed understanding of their electronic structure and reactivity. These methods range from single-reference ab initio and density functional theory approaches to more sophisticated multireference and multiconfigurational techniques, which are essential for accurately describing the electronic excited states involved in chemiluminescence.
High-level ab initio quantum mechanical techniques have been utilized to investigate the geometrical parameters, vibrational frequencies, and relative energies of 1,2-dioxetanes. koreascience.kr Geometries are often optimized using methods such as self-consistent field (SCF), configuration interaction with single and double excitations (CISD), coupled cluster with single and double excitations (CCSD), and CCSD with connected triple excitations [CCSD(T)]. koreascience.kr Harmonic vibrational frequencies and IR intensities are typically determined at the SCF level to confirm that the optimized geometries correspond to true minima on the potential energy surface. koreascience.kr
Density Functional Theory (DFT) is another widely used approach for studying these systems. For instance, the UB3LYP functional, in conjunction with a basis set like 6-31G*, has been found to provide representative energies for the reactive system and is suitable for direct dynamics simulations. nih.govhawaii.edu While DFT methods can be computationally efficient, their accuracy for describing the excited states and non-adiabatic processes in dioxetane decomposition can be limited. barbatti.org Time-dependent DFT (TD-DFT) can be used to compute excited states, but single-reference methods often struggle where the ground state has significant multireference character. barbatti.org
The thermal decomposition of 1,2-dioxetane involves complex electronic rearrangements and non-adiabatic transitions, making single-reference methods inadequate for a complete description. barbatti.orgacs.org Multireference (MR) and multiconfigurational (MC) methods are essential for accurately modeling these processes, as they can properly describe the electronic structure of both the ground and excited states, especially in regions of the potential energy surface where states are close in energy or cross. barbatti.orgresearchgate.net
The Complete Active Space Self-Consistent Field (CASSCF) method is a cornerstone of multiconfigurational approaches. arxiv.orgrsc.org In this method, a specific set of active electrons and orbitals, crucial for the chemical process, are treated with a full configuration interaction calculation. esqc.org For 1,2-dioxetane, the active space typically includes the σ and σ* orbitals of the four-membered ring and the oxygen lone-pair orbitals. arxiv.orgacs.org
To account for dynamic electron correlation, which is largely missing in CASSCF, second-order perturbation theory is often applied, leading to the widely used CASPT2 (Complete Active Space Second-order Perturbation Theory) method. acs.orgresearchgate.net Multistate CASPT2 (MS-CASPT2) is particularly valuable as it can treat multiple electronic states simultaneously, providing a balanced description of ground and excited state potential energy surfaces. acs.orgacs.org These high-level multireference computations have been instrumental in confirming a concerted biradical-like mechanism for the decomposition of 1,2-dioxetane and its derivatives. researchgate.net
Potential Energy Surface (PES) Analysis and Reaction Path Optimization
The analysis of the potential energy surface (PES) is crucial for understanding the reaction mechanism of 1,2-dioxetane decomposition. Theoretical studies have focused on mapping the PES for both the ground (S0) and excited (S1 and T1) states to identify key stationary points, including minima, transition states, and conical intersections. acs.org
The thermal decomposition is initiated by the cleavage of the weak O-O bond, leading to a biradical intermediate. acs.orgresearchgate.net The activation energy for this initial step has been calculated using methods like MS-CASPT2, showing good agreement with experimental values. acs.orgresearchgate.net For the parent 1,2-dioxetane, the calculated activation energy is around 23.5 kcal/mol, which aligns well with the experimental value of approximately 22.7 kcal/mol. acs.org
A significant feature of the 1,2-dioxetane ground state PES is the "entropic trap," a flat region corresponding to the biradical species. arxiv.orgacs.orgresearchgate.net This region is not a potential energy minimum but a free energy minimum, where the molecule can be transiently trapped. researchgate.net The existence of this trap delays the exothermic ground state dissociation and provides an opportunity for the system to cross over to excited state surfaces, which is a prerequisite for chemiluminescence. acs.orgresearchgate.net The molecule's lifetime in this trap is a key factor in determining the chemiexcitation yield. researchgate.net
The reaction path then proceeds with the cleavage of the C-C bond, leading to the formation of two carbonyl fragments in either their ground or excited states. researchgate.net The relative energies of the transition states for C-C bond breaking on the S1 and T1 surfaces explain the experimentally observed preference for the formation of triplet excited states over singlet excited states. arxiv.org
Molecular Dynamics Simulations and Non-Adiabatic Dynamics of Decomposition
To capture the dynamic nature of the 1,2-dioxetane decomposition, ab initio molecular dynamics (AIMD) simulations are employed. acs.orgarxiv.org These simulations allow for the exploration of the reaction dynamics beyond the static picture provided by the PES analysis. Direct chemical dynamics simulations, where trajectories are propagated on-the-fly using electronic structure calculations, provide detailed insights into the timescale of the reaction and the role of different molecular motions. nih.gov
Both ground-state and non-adiabatic dynamics simulations have been performed to study the decomposition of 1,2-dioxetane. arxiv.orgacs.org Ground-state simulations show that dissociation occurs on a femtosecond timescale (typically between 30 and 140 fs). arxiv.orgacs.orgresearchgate.net These simulations have also highlighted the importance of specific geometrical conditions for the molecule to escape the entropic trap and proceed to dissociation. arxiv.orgacs.org
Non-adiabatic dynamics simulations, which account for transitions between different electronic states, are crucial for understanding the chemiluminescence process. acs.orgarxiv.orgacs.org These simulations have shown that the inclusion of singlet excited states extends the dissociation timescale (up to 250 fs and longer). arxiv.orgacs.org The excited states participate in trapping the molecule, thereby increasing the lifetime of the biradical intermediate and enhancing the probability of chemiexcitation. arxiv.orgacs.orgresearchgate.net Specific regions of conical intersections between the S0 and S1 states have been identified as being responsible for "retaining" the molecule in the excited state for longer periods. arxiv.orgacs.org
Computational Predictions of Substituent Effects on Dioxetane Reactivity and Luminescence
Computational studies have been instrumental in rationalizing the effect of substituents on the stability, reactivity, and chemiluminescent properties of 1,2-dioxetanes. The introduction of substituents can significantly alter the decomposition mechanism and the efficiency of light emission.
One of the key findings from both experimental and theoretical studies is that the presence of bulky or electron-donating substituents can significantly enhance the chemiluminescence quantum yield. researchgate.netresearchgate.net For instance, methyl substitution has been shown to increase the dissociation half-life of the dioxetane. researchgate.net This is attributed to a slowing of the rotation around the O-C-C-O dihedral angle, which causes the molecule to remain in the "entropic trap" for a longer duration. researchgate.net This extended lifetime in the biradical region increases the probability of intersystem crossing to the excited triplet state, thus leading to a higher chemiluminescence yield. researchgate.net
Computational models have also been used to predict the outcome of reactions leading to the formation of 1,2-dioxetanes. For example, a chemometric approach using principal component analysis and linear discriminant analysis of structural and electronic molecular descriptors obtained from DFT optimizations has been employed to rationalize and predict the success of olefin photooxygenation to form the corresponding dioxetanes. researchgate.net
Furthermore, computational studies have explored the effects of various substituents on the emission properties of the resulting carbonyl fragments. The presence of electron-donating or electron-withdrawing groups can tune the energy levels of the excited states and influence the color and intensity of the emitted light. nih.govnih.gov For example, the introduction of an acrylonitrile (B1666552) group has been shown to dramatically increase the chemiluminescence quantum yield of spiroadamantane 1,2-dioxetanes. nih.gov These predictive capabilities are crucial for the rational design of new chemiluminescent probes with optimized properties for various applications. researchgate.net
Data Tables
Table 1: Computational Methods Applied to 1,2-Dioxetane Systems
| Method Type | Specific Method | Application |
| Ab Initio | SCF, CISD, CCSD, CCSD(T) | Geometry optimization, vibrational frequencies, energetics koreascience.kr |
| Density Functional Theory | UB3LYP, TD-DFT | Ground state dynamics, excited state calculations nih.govhawaii.edu |
| Multiconfigurational | CASSCF | Description of multireference wavefunctions, active space analysis arxiv.orgrsc.org |
| Multireference Perturbation Theory | CASPT2, MS-CASPT2 | Accurate energetics of ground and excited states, PES mapping acs.orgacs.orgresearchgate.net |
Table 2: Key Findings from Computational Studies on 1,2-Dioxetane Decomposition
| Aspect | Finding | Reference |
| Reaction Mechanism | Two-step process: O-O bond cleavage followed by C-C bond cleavage, proceeding through a biradical intermediate. | acs.orgresearchgate.net |
| Activation Energy | Calculated at ~23.5 kcal/mol, in good agreement with experimental values. | acs.org |
| Potential Energy Surface | Characterized by an "entropic trap" on the ground state surface, which delays dissociation and facilitates chemiexcitation. | arxiv.orgacs.orgresearchgate.net |
| Reaction Dynamics | Ground state dissociation occurs on a 30-140 fs timescale. Non-adiabatic dynamics involving excited states extend this timescale to >250 fs. | arxiv.orgacs.orgresearchgate.net |
| Substituent Effects | Methyl substitution increases the lifetime in the entropic trap, enhancing the chemiluminescence yield. | researchgate.net |
Q & A
Q. What are the common synthetic routes for 3-(Chloromethyl)-3-phenyl-1,2-dioxetane, and how do reaction conditions influence yield?
The synthesis typically involves ring-forming reactions or derivatization of pre-existing dioxetane scaffolds. For example, analogous dioxetanes like AMPPD (3-(2′-spiroadamantane)-4-methoxy-4-(3-phosphoryloxy)phenyl-1,2-dioxetane) are synthesized via oxidative coupling of phenol derivatives with chlorinated precursors under controlled pH and temperature . Critical parameters include:
- Catalyst selection : Use of alkaline phosphatase-compatible leaving groups (e.g., phosphoryloxy) to stabilize intermediates.
- Solvent systems : Polar aprotic solvents (e.g., acetonitrile) to enhance reactivity while minimizing hydrolysis . Yield optimization requires strict exclusion of moisture and light due to thermal and photolytic instability of the dioxetane ring.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR can identify the dioxetane ring (δ ~4–5 ppm for methylene protons) and phenyl substituents. However, signal splitting due to conformational isomerism may require low-temperature analysis .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing decomposition products (e.g., chlorinated byproducts) .
- IR spectroscopy : Peaks near 950–980 cm indicate the dioxetane ring’s O–O stretching vibration .
Advanced Research Questions
Q. How can researchers mitigate thermal decomposition of this compound during experimental workflows?
The dioxetane ring is prone to cleavage under heat or mechanical stress. Strategies include:
- Temperature control : Store at ≤–20°C in amber vials to prevent photolytic activation .
- Stabilizing additives : Co-formulation with radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress autoxidation .
- Inert atmospheres : Use argon or nitrogen blankets during handling to minimize oxidative degradation . Validation : Monitor decomposition via HPLC or chemiluminescence assays to quantify active species over time .
Q. What experimental design considerations are critical for optimizing chemiluminescence assays using this compound?
When used as a chemiluminescent probe (e.g., analogous to AMPPD):
- Enzyme compatibility : Ensure alkaline phosphatase (ALP) or other trigger enzymes are free of contaminants (e.g., heavy metals) that accelerate dioxetane breakdown .
- Buffer optimization : Use Tris-HCl (pH 9–10) to maximize ALP activity while avoiding high ionic strength, which quenches luminescence .
- Signal-to-noise ratio : Pre-treat samples with blocking agents (e.g., casein) to reduce nonspecific binding in immunoassays . Troubleshooting tip : If signal decay is rapid, check for residual oxidizing agents (e.g., peroxides) in reagents.
Q. How can conflicting data from stability studies be resolved, particularly under varying pH conditions?
Discrepancies often arise due to:
- pH-dependent hydrolysis : The dioxetane ring hydrolyzes faster under acidic conditions (pH <5), generating chloromethylphenol byproducts .
- Analytical interference : Degradation products (e.g., 3-chlorophenol) may co-elute with the parent compound in HPLC, requiring orthogonal methods like GC-MS for validation . Resolution : Conduct accelerated stability studies using DOE (Design of Experiments) to model pH, temperature, and humidity effects, followed by kinetic analysis (Arrhenius plots) .
Methodological Challenges & Data Analysis
Q. What strategies address low reproducibility in chemiluminescence signal intensity across replicates?
- Standardized calibration : Use internal standards (e.g., luciferin) to normalize inter-run variability .
- Instrument calibration : Regularly validate photomultiplier tube (PMT) sensitivity and detector linearity.
- Sample preparation : Homogenize matrices (e.g., serum) to prevent particulate interference . Advanced tip : Employ machine learning algorithms to identify outliers in high-throughput datasets .
Q. How can structural isomerism of this compound impact reactivity studies?
The chloromethyl and phenyl groups can adopt axial or equatorial orientations, leading to:
- Divergent reactivity : Axial isomers may exhibit faster ALP-triggered cleavage due to steric accessibility .
- Analytical complexity : Isomers may co-elute in chromatography; use chiral columns or 2D NMR for resolution . Mitigation : Synthesize enantiomerically pure isomers via asymmetric catalysis or chiral auxiliaries .
Safety & Handling
Q. What are the key safety protocols for handling this compound in the laboratory?
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of volatile degradation products (e.g., chlorophenols) .
- Spill management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
